

Modified CTAB Method for High-Quality RNA Isolation from Challenging Fruit Tissues

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Compound of Interest

Compound Name: *Cetyldimethylethylammonium
bromide*

Cat. No.: *B091091*

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Application Note & Protocol

Introduction

Isolating high-quality RNA from fruit tissues is a critical first step for a wide range of molecular biology applications, including gene expression analysis (RT-qPCR, RNA-seq), transcriptomics, and drug discovery. However, fruit tissues often present significant challenges due to high levels of polysaccharides, polyphenols, and other secondary metabolites. These contaminants can co-precipitate with RNA, inhibiting downstream enzymatic reactions and compromising the integrity of the results.[1][2][3] The Cetyltrimethylammonium bromide (CTAB) method is a robust technique widely adapted for plants rich in such interfering compounds.[1][4] This document provides a detailed, modified CTAB protocol optimized for the efficient extraction of pure, intact RNA from various fruit tissues.

The principle of the CTAB method relies on the use of a heated cationic detergent, CTAB, which effectively lyses cells and forms complexes with proteins and most polysaccharides, facilitating their removal.[5][6] Modifications to the standard protocol, such as the inclusion of polyvinylpyrrolidone (PVP) to bind polyphenols and the use of high salt concentrations to prevent RNA-CTAB complex formation, are crucial for success with difficult fruit samples.[5][7]

Data Presentation

The following table summarizes typical RNA yields and purity metrics obtained from various fruit and plant tissues using modified CTAB-based protocols. These values can serve as a benchmark for researchers.

Plant/Fruit Tissue	RNA Yield (µg/g fresh weight)	A260/A280 Ratio	A260/A230 Ratio	Reference
Peach (<i>Prunus persica</i>)	28 - 650	~1.8 - 2.1	>1.8	[2]
Banana (<i>Musa spp.</i>)	120 - 2120 ng/µL	1.8 - 2.1	Not specified	[8]
Pigeonpea (<i>Cajanus cajan</i>)	289 - 422	1.83 - 1.98	2.0 - 2.23	[9]
Woody/Herbaceous Plants	2.37 - 91.33 µg/µL	1.77 - 2.13	1.81 - 2.22	[1][4]
Thomson Navel Orange	263.10 - 379.90 ng/µL	1.80 - 1.93	2.0 - 2.14	[10]

Note: RNA yield and purity can vary significantly depending on the fruit species, developmental stage, storage conditions, and the specific modifications employed in the protocol.

Experimental Protocols

This protocol is a synthesis of several modified CTAB methods and is designed to be broadly applicable to a variety of fruit tissues.

I. Required Reagents and Buffers

- Modified CTAB Extraction Buffer:
 - 2% (w/v) CTAB
 - 2% (w/v) Polyvinylpyrrolidone (PVP-40)

- 100 mM Tris-HCl (pH 8.0)
- 25 mM EDTA (pH 8.0)
- 2.0 M NaCl
- 0.5 g/L Spermidine (optional, add fresh)
- To be added fresh just before use: 3-10% (v/v) β -mercaptoethanol (BME)[\[1\]](#)[\[11\]](#)
- Chloroform:Isoamyl Alcohol (24:1, v/v)[\[1\]](#)[\[11\]](#)
- Lithium Chloride (LiCl) Solution: 8 M, RNase-free
- 70% Ethanol: Prepared with RNase-free water
- RNase-free Water
- Liquid Nitrogen

II. Step-by-Step RNA Isolation Protocol

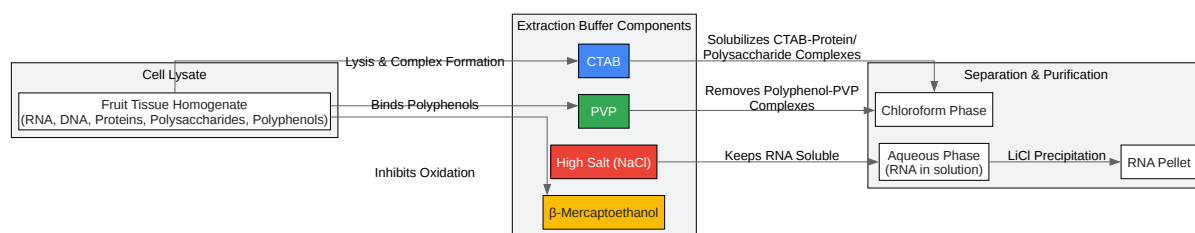
- Preparation:
 - Pre-heat the Modified CTAB Extraction Buffer (with freshly added BME) to 65°C in a water bath.[\[8\]](#)[\[11\]](#)
 - Pre-chill mortars and pestles with liquid nitrogen.[\[12\]](#)
 - Ensure all tubes and equipment are RNase-free.
- Tissue Homogenization:
 - Weigh approximately 100-250 mg of fresh or frozen fruit tissue.[\[11\]](#)
 - Immediately freeze the tissue in liquid nitrogen and grind to a very fine powder using the pre-chilled mortar and pestle.[\[11\]](#)[\[12\]](#) Maintaining a frozen state is crucial to prevent RNA degradation.[\[6\]](#)

- Lysis and Incubation:
 - Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1.2 mL of the pre-heated Modified CTAB Extraction Buffer.[\[11\]](#)
 - Vortex vigorously for 1 minute to ensure complete mixing.[\[11\]](#)
 - Incubate the mixture at 65°C for 30 minutes. Vortex the tube every 5-10 minutes during incubation to aid in cell lysis.[\[11\]](#)
- Phase Separation:
 - After incubation, centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.[\[11\]](#)
 - Carefully transfer the upper aqueous supernatant to a new 2 mL tube.
 - Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the supernatant.[\[11\]](#)
 - Vortex for 30 seconds and then centrifuge at maximum speed for 15 minutes at 4°C.[\[11\]](#)
 - Carefully transfer the upper aqueous phase to a new tube, avoiding the white interface which contains proteins and other contaminants.[\[11\]](#)
 - Repeat the Chloroform:Isoamyl Alcohol extraction one more time to ensure the removal of residual proteins and lipids.[\[11\]](#)
- RNA Precipitation:
 - To the final aqueous phase, add 1/4 volume of 8 M LiCl to selectively precipitate the RNA.[\[8\]](#)
 - Mix well by inverting the tube and incubate overnight at 4°C or for at least 4 hours at -20°C.[\[8\]](#)
 - Pellet the RNA by centrifuging at maximum speed for 20-30 minutes at 4°C.[\[8\]](#)[\[9\]](#)
- Washing and Resuspension:

- Carefully discard the supernatant.
- Wash the RNA pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and contaminants.
- Centrifuge at maximum speed for 5 minutes at 4°C.
- Repeat the 70% ethanol wash step.
- Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to dissolve.
- Resuspend the RNA pellet in 30-50 µL of RNase-free water.
- Quality Control:
 - Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 indicates high purity.[\[9\]](#)
 - Evaluate RNA integrity by running an aliquot on a 1% agarose gel to visualize the 28S and 18S ribosomal RNA bands or by using an Agilent Bioanalyzer.[\[10\]](#)

Visualizations

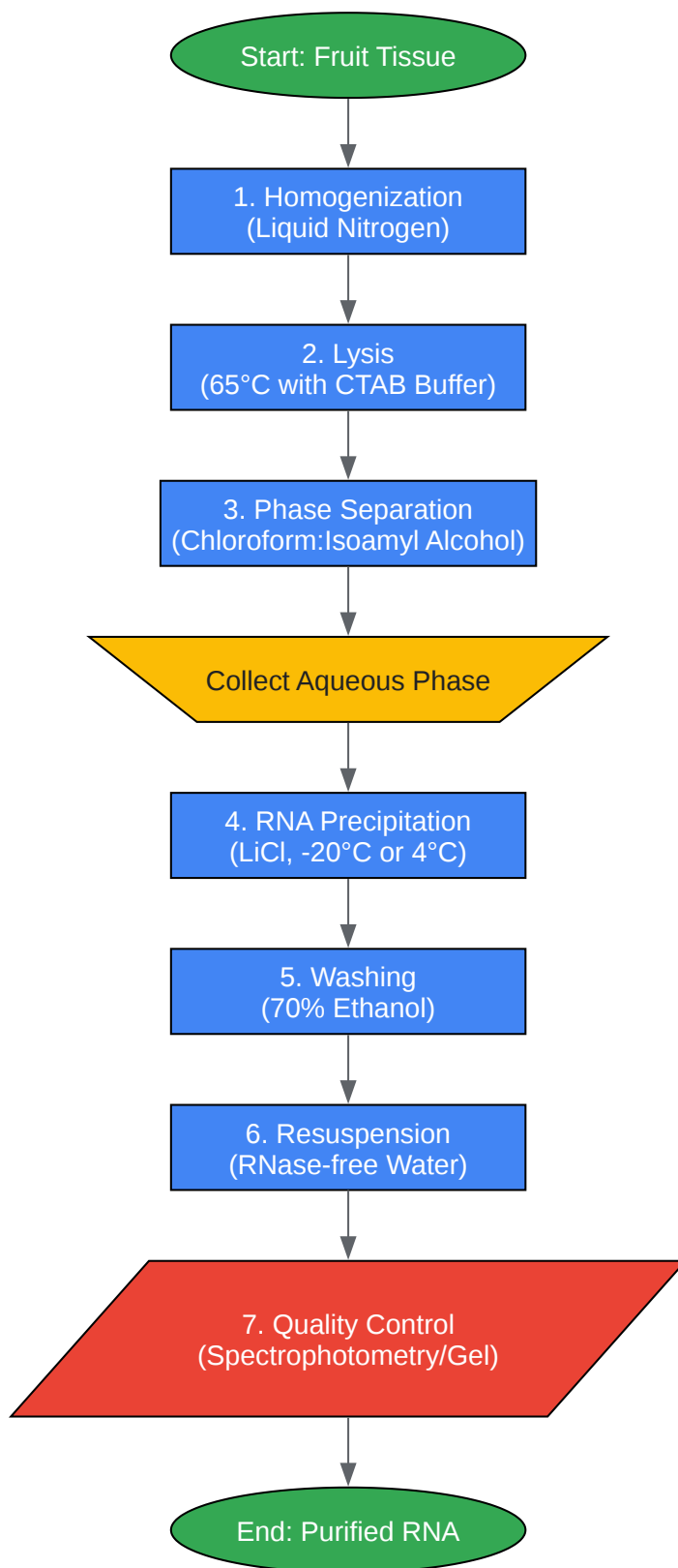
Molecular Interactions in CTAB RNA Isolation



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Caption: Key reagent interactions during the modified CTAB RNA isolation process.

Experimental Workflow for Modified CTAB RNA Isolation



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Caption: Step-by-step workflow of the modified CTAB method for RNA isolation from fruit.

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